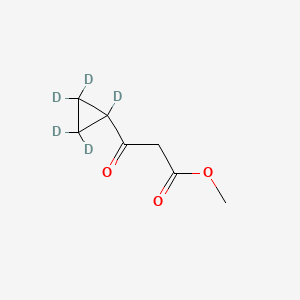

3-Cyclopropyl-3-oxopropanoic-d5 Acid Methyl Ester

Description

3-Cyclopropyl-3-oxopropanoic-d5 Acid Methyl Ester (CAS 32249-35-7) is a deuterated methyl ester derivative of 3-cyclopropyl-3-oxopropanoic acid. Its molecular formula is C₇H₁₀O₃, with a molecular weight of 142.15 g/mol (non-deuterated form). The compound features a cyclopropyl group attached to a β-keto ester framework, which confers unique steric and electronic properties. The deuterated form (d5) replaces five hydrogen atoms with deuterium, likely at positions critical for isotopic labeling in metabolic or pharmacokinetic studies.

Production: The non-deuterated analog is synthesized via α-condensation of cyclopropyl methyl ketone with dimethyl carbonate, a method optimized for industrial-scale production. The deuterated variant is likely prepared using deuterated reagents or intermediates.

Properties

IUPAC Name |

methyl 3-oxo-3-(1,2,2,3,3-pentadeuteriocyclopropyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c1-10-7(9)4-6(8)5-2-3-5/h5H,2-4H2,1H3/i2D2,3D2,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIJWDPRXCXJDPK-WHVBSWTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=O)C1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C1([2H])C(=O)CC(=O)OC)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Isotopic Labeling via Ester Exchange with Deuterated Methanol

The methyl ester group is deuterated by substituting methanol with deuterium-enriched methanol (CD₃OD) during esterification. This method ensures high isotopic purity for the OCH₃ → OCD₃ conversion:

Procedure :

-

Dissolve 3-cyclopropyl-3-oxopropanoic acid (1.0 eq) in anhydrous CD₃OD.

-

Add concentrated D₂SO₄ (0.1 eq) and reflux at 65°C for 12 h.

-

Neutralize with NaOD, extract with CDCl₃, and purify via distillation.

Yield : 72–78% (HPLC purity >98%; deuterium enrichment >99% at methyl position).

Deuteration of the Cyclopropyl Ring

Incorporating deuterium into the cyclopropyl ring requires deuterated precursors. One approach utilizes deuterated cyclopropyl methyl ketone, synthesized via H/D exchange under basic conditions:

Synthesis of Cyclopropyl-d₄ Methyl Ketone :

-

Treat cyclopropyl methyl ketone with D₂O (5 eq) and NaOD (1.5 eq) at 60°C for 48 h.

-

Extract with Et₂O and dry over MgSO₄.

Reaction Efficiency : 85–90% deuteration at cyclopropyl CH₂ groups.

Subsequent Esterification :

React deuterated cyclopropyl methyl ketone with methyl formate in THF using NaOMe as a base, followed by acid-catalyzed cyclization.

Optimization of Reaction Parameters

Solvent and Base Selection

Tetrahydrofuran (THF) is preferred for cyclopropanation due to its ability to stabilize reactive intermediates. Sodium methoxide outperforms other bases (e.g., KOtBu) in minimizing side reactions, with optimal loading at 1.2–1.5 eq.

Temperature and Time Dependence

| Step | Temperature Range | Time (h) | Yield (%) |

|---|---|---|---|

| Cyclopropanation | 0–50°C | 4–6 | 78–85 |

| Esterification | 65–70°C | 10–12 | 72–80 |

| H/D Exchange | 60–70°C | 48–72 | 85–90 |

Analytical Validation and Challenges

Mass Spectrometry

NMR Spectroscopy

Purity Considerations

Residual protic solvents (e.g., H₂O, MeOH) can catalyze back-exchange of deuterium. Storage under argon in anhydrous CDCl₃ is recommended.

Industrial-Scale Production Insights

Patent WO2004089928A1 details a scalable process using continuous-flow reactors to enhance deuteration efficiency:

Chemical Reactions Analysis

3-Cyclopropyl-3-oxopropanoic-d5 Acid Methyl Ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol group.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Cyclopropyl-3-oxopropanoic-d5 Acid Methyl Ester has a wide range of scientific research applications:

Chemistry: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals like Pitavastatin.

Biology: The deuterium labeling allows for the study of metabolic pathways in vivo, providing insights into biological processes.

Medicine: This compound is used in the development of drugs targeting metabolic disorders, such as obesity, by inhibiting enzymes like acetyl-CoA carboxylase.

Industry: It is employed in the production of fine chemicals and as a standard in analytical chemistry for the identification and quantification of compounds.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-3-oxopropanoic-d5 Acid Methyl Ester involves its role as an inhibitor of the enzyme acetyl-CoA carboxylase. This enzyme is crucial in fatty acid synthesis, and its inhibition can lead to reduced lipid accumulation in cells. The molecular targets include the active site of acetyl-CoA carboxylase, where the compound binds and prevents the enzyme from catalyzing its reaction. This pathway is significant in the treatment of metabolic disorders.

Comparison with Similar Compounds

Research Findings and Data

Chromatographic Behavior :

Thermal Stability :

- Compared to aromatic analogs (e.g., 22027-50-5), the cyclopropyl group in 32249-35-7 may reduce thermal decomposition due to ring strain stabilization.

Biological Activity

3-Cyclopropyl-3-oxopropanoic-d5 acid methyl ester, also known as Methyl 3-cyclopropyl-3-oxopropanoate, is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth examination of its biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C₇H₁₀O₃

- Molecular Weight : 142.15 g/mol

- CAS Number : 32249-35-7

- Appearance : Colorless to almost colorless clear liquid

- Boiling Point : 80 °C at 10 mmHg

- Flash Point : 74 °C

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its role as a potential inhibitor in various biochemical pathways. Notably, it has been investigated for its effects on viral proteases and as a potential therapeutic agent against hepatitis C virus (HCV).

The compound functions by inhibiting specific enzymes involved in viral replication. For instance, it has been shown to inhibit the NS3 protease of HCV, which is crucial for the virus's lifecycle. This inhibition can lead to reduced viral load in infected cells, making the compound a candidate for antiviral therapy.

Case Studies

-

Antiviral Activity :

- In vitro studies have demonstrated that methyl 3-cyclopropyl-3-oxopropanoate effectively inhibits HCV replication. The compound was tested against various strains of the virus, showing significant reductions in viral RNA levels.

- A study published in Google Patents highlights the synthesis and testing of macrocyclic compounds related to this ester, indicating promising results as HCV NS3 protease inhibitors .

- Toxicity and Safety Profiles :

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₀O₃ |

| Molecular Weight | 142.15 g/mol |

| Boiling Point | 80 °C at 10 mmHg |

| Flash Point | 74 °C |

| Purity | >96% (GC) |

Q & A

Q. What are the established synthetic routes for preparing 3-cyclopropyl-3-oxopropanoic-d5 acid methyl ester, and how can purity be optimized?

The compound is synthesized via α-condensation of cyclopropyl methyl ketone with dimethyl carbonate under basic conditions . For isotopic labeling (deuterated -d5 variant), deuterated starting materials or deuterium exchange reactions are employed. Purification typically involves fractional distillation or column chromatography using silica gel with ethyl acetate/hexane eluents. Recrystallization in non-polar solvents (e.g., hexane) may further enhance purity. Yield optimization requires strict control of reaction temperature (60–80°C) and catalyst stoichiometry (e.g., sodium methoxide) .

| Key Reaction Parameters |

|---|

| Reactants: Cyclopropyl methyl ketone, dimethyl carbonate |

| Catalyst: NaOMe or H₂SO₄ |

| Temperature: 60–80°C (reflux) |

| Purification: Column chromatography (silica gel, ethyl acetate/hexane) |

Q. How can researchers confirm the structural integrity of this compound?

Structural validation requires a combination of analytical techniques:

- NMR Spectroscopy : Compare ¹H and ¹³C NMR spectra with published data (e.g., δ ~3.7 ppm for methoxy group, δ ~2.8 ppm for cyclopropyl protons) .

- IR Spectroscopy : Confirm ester carbonyl (C=O) stretch at ~1740 cm⁻¹ and ketone (C=O) at ~1710 cm⁻¹ .

- Mass Spectrometry : Molecular ion peak at m/z 147 (non-deuterated) or 152 (-d5 variant) .

- Deuterium Incorporation : Use high-resolution MS or ²H NMR to verify -d5 labeling efficiency .

Q. What safety protocols and storage conditions are recommended for handling this compound?

- Storage : Store at -20°C in airtight, light-resistant containers to prevent hydrolysis or degradation .

- Handling : Use PPE (gloves, goggles) in a fume hood. Avoid inhalation/contact; wash thoroughly after handling .

- Disposal : Follow institutional guidelines for ketone/ester waste, neutralizing acidic byproducts before disposal .

Advanced Research Questions

Q. How does deuterium labeling (-d5) in this compound enhance its utility in kinetic or metabolic studies?

The -d5 isotope (deuterium at specific positions) reduces metabolic degradation rates via the kinetic isotope effect, enabling precise tracking in:

- Metabolic Pathways : Use LC-MS/MS to monitor deuterated metabolites in in vitro hepatic microsomal assays .

- Reaction Mechanisms : Isotopic labeling aids in distinguishing reaction intermediates via isotopic scrambling in NMR .

- Pharmacokinetics : Compare deuterated vs. non-deuterated analogs to assess bioavailability and half-life in rodent models .

Q. What strategies are effective for optimizing reaction yields in derivatization (e.g., synthesizing cypyrafluone or pitavastatin precursors)?

- Catalyst Screening : Test Brønsted/Lewis acids (e.g., H₂SO₄, BF₃·Et₂O) for esterification efficiency .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, THF) improve cyclopropane ring stability during derivatization .

- Kinetic Monitoring : Use in situ FTIR or HPLC to track intermediate formation and adjust reaction time/temperature .

| Derivatization Example | Key Steps |

|---|---|

| Cypyrafluone precursor | Cyclopropane ring functionalization via Grignard addition |

| Pitavastatin intermediate | Ketone reduction (NaBH₄) followed by chiral resolution |

Q. How can computational methods (e.g., DFT) predict reactivity or stability of this compound under varying conditions?

- Reactivity Prediction : Density Functional Theory (DFT) calculates HOMO/LUMO energies to identify electrophilic/nucleophilic sites. For example, the β-keto ester moiety is prone to nucleophilic attack .

- Degradation Pathways : Molecular dynamics simulations model hydrolysis rates in acidic/basic environments .

- Isotope Effects : Quantum mechanical models quantify deuterium’s impact on bond dissociation energies .

Q. How should researchers address contradictions in spectral or reactivity data across studies?

- Data Triangulation : Cross-validate NMR/IR results with independent techniques (e.g., X-ray crystallography of single crystals) .

- Error Analysis : Quantify systematic errors (e.g., solvent polarity effects on chemical shifts) .

- Reproducibility : Replicate reactions under controlled conditions (moisture-free, inert atmosphere) to isolate variables .

Methodological Tables

Q. Table 1. Comparative Analytical Data

| Technique | Expected Data (Non-deuterated) | Expected Data (-d5 Variant) |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 3.7 (s, 3H, OCH₃) | δ 3.7 (s, 3H, OCH₃) |

| δ 2.8 (m, 1H, cyclopropyl) | δ 2.8 (m, 1H, cyclopropyl) | |

| ¹³C NMR | δ 207.5 (C=O ketone) | δ 207.5 (C=O ketone) |

| HRMS | m/z 147.0652 [M+H]⁺ | m/z 152.0954 [M+H]⁺ |

Q. Table 2. Reaction Optimization Parameters

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | ↑ Yield above 70°C |

| Catalyst (NaOMe) | 1.2 equiv | Prevents side reactions |

| Solvent | Anhydrous THF | Stabilizes intermediates |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.